
Silane, (1,1-dimethylethyl)dimethyl(1-methyl-3-phenylpropoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (1,1-dimethylethyl)dimethyl(1-methyl-3-phenylpropoxy)- is a chemical compound with a complex structure that includes a silane core bonded to various organic groups
Métodos De Preparación
The synthesis of Silane, (1,1-dimethylethyl)dimethyl(1-methyl-3-phenylpropoxy)- involves several steps. One common method includes the reaction of (1,1-dimethylethyl)dimethylchlorosilane with 1-methyl-3-phenylpropanol in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Silane, (1,1-dimethylethyl)dimethyl(1-methyl-3-phenylpropoxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of simpler silane compounds.
Substitution: Nucleophilic substitution reactions can occur, where the phenylpropoxy group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Silane, (1,1-dimethylethyl)dimethyl(1-methyl-3-phenylpropoxy)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: This compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Mecanismo De Acción
The mechanism by which Silane, (1,1-dimethylethyl)dimethyl(1-methyl-3-phenylpropoxy)- exerts its effects involves the interaction of the silane group with various molecular targets. The silane group can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This interaction is crucial in applications such as surface modification and material synthesis.
Comparación Con Compuestos Similares
Silane, (1,1-dimethylethyl)dimethyl(1-methyl-3-phenylpropoxy)- can be compared with other similar compounds, such as:
Silane, chloro(1,1-dimethylethyl)dimethyl-: This compound has a similar silane core but with a chloro group instead of the phenylpropoxy group.
Silane, dimethyl(1-phenylpropoxy)tridecyloxy-: This compound has a longer alkoxy chain, which can affect its reactivity and applications.
Propiedades
Número CAS |
150272-59-6 |
|---|---|
Fórmula molecular |
C16H28OSi |
Peso molecular |
264.48 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-(4-phenylbutan-2-yloxy)silane |
InChI |
InChI=1S/C16H28OSi/c1-14(17-18(5,6)16(2,3)4)12-13-15-10-8-7-9-11-15/h7-11,14H,12-13H2,1-6H3 |
Clave InChI |
NDUAJYXGZATIGE-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC=CC=C1)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide](/img/structure/B14265810.png)
![4,4'-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14265811.png)
![Phosphine, [1,1'-binaphthalene]-2,2'-diylbis[bis(4-methoxyphenyl)-](/img/structure/B14265815.png)
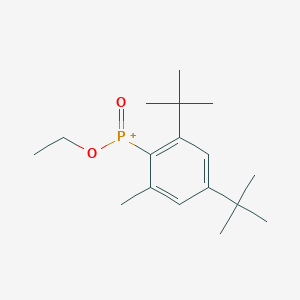
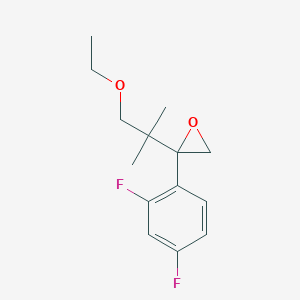
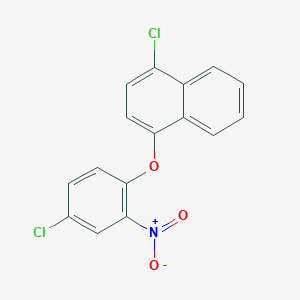
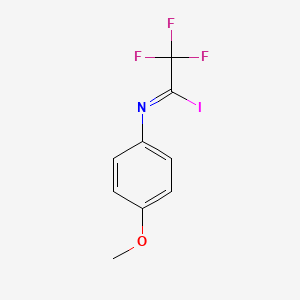
![Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione](/img/structure/B14265852.png)
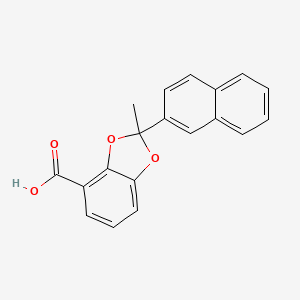
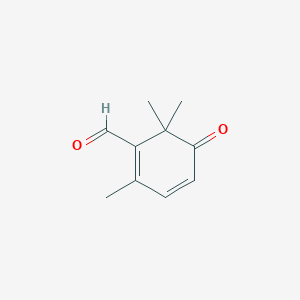

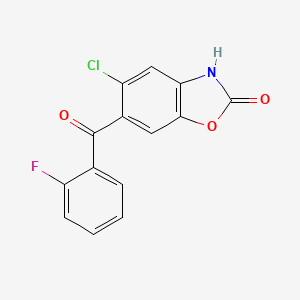

![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)
